![molecular formula C9H5BrClN B6324897 6-Bromo-4-chloroisoquinoline CAS No. 1221232-29-6](/img/structure/B6324897.png)
6-Bromo-4-chloroisoquinoline
Overview
Description
6-Bromo-4-chloroisoquinoline is an organic compound with the molecular weight of 242.5 . It is a solid substance and is used in various scientific applications such as the synthesis of pharmaceutical drugs, agrochemicals, and other specialty chemicals.
Molecular Structure Analysis
The InChI code for 6-Bromo-4-chloroisoquinoline is1S/C9H5BrClN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
. This indicates that the compound has a molecular formula of C9H5BrClN . Physical And Chemical Properties Analysis
6-Bromo-4-chloroisoquinoline is a solid substance . It has a molecular weight of 242.5 and is stored at room temperature .Scientific Research Applications
1. Reactions Involving 4-Haloisoquinolines
Research by Zoltewicz and Oestreich (1991) explored the reactions of 4-Bromo- or 4-chloroisoquinoline in refluxing liquid ammonia. This study demonstrated the selective reactivity of 4-haloisoquinolines with thiolate ions to yield 4-(methylthio)isoquinoline. The role of amide ion in these reactions was also discussed, highlighting the unique reaction pathways of halogenated isoquinolines in ammonia (Zoltewicz & Oestreich, 1991).
2. Quinoline Synthesis through the Knorr Reaction
The Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a variant of 6-Bromo-4-chloroisoquinoline, was studied by Wlodarczyk et al. (2011). This research focused on the synthesis involving a condensation and cyclization process. The findings provided insights into the optimization of conditions leading to the formation of anilides, which are crucial intermediates in this synthesis (Wlodarczyk et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-4-chloroisoquinoline are currently unknown. This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .
Pharmacokinetics
The compound has a molecular weight of 242.5 g/mol , which may influence its absorption and distribution in the body.
properties
IUPAC Name |
6-bromo-4-chloroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLLPMNUHXCDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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